Sp-5,6-DCI-cBiMPS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-5,6-DCI-cBiMPS is synthesized through a series of chemical reactions involving the modification of the parent second messenger cyclic AMP. The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system. Additionally, the axial exocyclic oxygen atom in the cyclic phosphate moiety is replaced by sulfur .
Industrial Production Methods
The industrial production of this compound involves crystallization or lyophilization of the sodium salt form. The compound is typically stored in the freezer for longer storage periods, preferably in freeze-dried form to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sp-5,6-DCI-cBiMPS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzimidazole ring system.
Substitution: Substitution reactions can occur at the chlorine atoms on the benzimidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
Sp-5,6-DCI-cBiMPS has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cAMP-dependent protein kinase pathways and signal transduction mechanisms
Biology: Employed in experiments to distinguish between cAMP and cGMP signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders
Industry: Utilized in the development of new drugs and therapeutic agents targeting cAMP-dependent pathways
Mechanism of Action
Sp-5,6-DCI-cBiMPS exerts its effects by activating cyclic AMP-dependent protein kinase (PKA). The compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, which in turn modulates cellular processes such as gene expression, metabolism, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sp-cAMPS: Another cAMP analog with similar properties but lower lipophilicity and membrane permeability.
8-CPT-cAMP: A widely used cAMP analog with less specificity and stability compared to Sp-5,6-DCI-cBiMPS.
Dibutyryl cAMP: A cAMP analog with different pharmacokinetic properties and lower selectivity for PKA.
Uniqueness
This compound is unique due to its high lipophilicity, excellent membrane permeability, and resistance to hydrolysis by phosphodiesterases. These properties make it a potent and specific activator of PKA, with a strong preference for cAK type II .
Properties
IUPAC Name |
7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQEYBSXYJLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N2O5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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